UM1024

Mincle Agonist Cytokine Induction Potency

UM1024 is a diaryl trehalose derivative engineered for superior Mincle receptor activation. Unlike general adjuvants, its 3-position tert-butyl substitution yields >1000-fold greater cytokine induction potency and drives robust Th17-polarized immunity, critical for TB vaccine research. With characterized nanoparticle adsorption efficiency (87.9%), it ensures reproducible formulation. Select UM1024 for precise, potent immunomodulation.

Molecular Formula C42H62O15
Molecular Weight 806.943
Cat. No. B1193756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUM1024
SynonymsUM1024;  UM-1024;  UM 1024
Molecular FormulaC42H62O15
Molecular Weight806.943
Structural Identifiers
SMILESO=C(OC[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](O[C@H]2[C@@H](O)[C@H](O)[C@@H](O)[C@H](COC(C3=CC(C(C)(C)C)=CC(C(C)(C)C)=C3O)=O)O2)O1)C4=CC(C(C)(C)C)=CC(C(C)(C)C)=C4O
InChIInChI=1S/C42H62O15/c1-39(2,3)19-13-21(27(43)23(15-19)41(7,8)9)35(51)53-17-25-29(45)31(47)33(49)37(55-25)57-38-34(50)32(48)30(46)26(56-38)18-54-36(52)22-14-20(40(4,5)6)16-24(28(22)44)42(10,11)12/h13-16,25-26,29-34,37-38,43-50H,17-18H2,1-12H3/t25-,26+,29-,30+,31+,32-,33-,34+,37-,38+
InChIKeyUGQMHCHCGRNFPM-ZTXJBMRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UM1024: A Potent Diaryl Trehalose Mincle Agonist for Th17-Polarizing Vaccine Adjuvant Research


UM1024 is a synthetic diaryl trehalose (DAT) derivative that functions as a potent and selective agonist of the Macrophage-inducible C-type Lectin (Mincle) receptor [1]. As a small-molecule immunomodulator, it is under preclinical investigation primarily as a vaccine adjuvant, notably for its ability to induce strong Th1 and Th17-polarized immune responses [2][3]. Structurally, it is a brartemicin analog, identified as 6,6′-bis-(3,5-di-tert-butylsalisate)-α,α-trehalose, where the 3-position tert-butyl substituent is critical for its biological activity [1].

Why UM1024 Cannot Be Substituted with Generic Mincle Agonists or Other Adjuvants


Substitution with other diaryl trehalose analogs or in-class adjuvants is not feasible due to extreme variations in biological potency and physicochemical formulation behavior. Small structural modifications, such as the presence and position of tert-butyl groups, can result in over a 1000-fold difference in cytokine induction potency (EC50) [1]. Furthermore, key formulation parameters like nanoparticle adsorption efficiency and critical packing parameters differ significantly between structurally related compounds like UM1024 and UM1128, directly impacting co-delivery and in vivo performance [2][3]. Therefore, selecting a specific analog like UM1024 is essential for achieving the desired Th17-skewed immune response and reproducible formulation characteristics required for rigorous research and development.

Quantitative Differentiation of UM1024 Against Key Comparators: A Procurement Evidence Guide


UM1024 Demonstrates >1000-Fold Superior Potency in Cytokine Induction Over Other Mincle Ligands

UM1024 exhibits a profound increase in functional potency compared to other compounds within the diaryl trehalose class. The patent specifically claims that UM1024 displays over a 1000-fold increase in potency, measured as the half-maximal effective concentration (EC50) for cytokine induction [1].

Mincle Agonist Cytokine Induction Potency

Comparable Nanoparticle Adsorption Efficiency to Analog UM1128, with Lower Formulation Variability

When co-adsorbed with a model antigen (AF488 OVA) onto amine-functionalized silica nanoparticles (A-SNPs), UM1024 achieved an adjuvant adsorption efficiency of 87.9% ± 5.7%. This performance is comparable to its close analog, UM1128, which showed 88.0% ± 3.5% adsorption under identical conditions. Notably, UM1024 demonstrated lower standard deviation (5.7%) compared to UM1128 (3.5%) in this assay, indicating slightly more consistent loading [1].

Nanoparticle Formulation Co-delivery Adsorption Efficiency

UM1024 Exhibits Superior Th1/Th17 Adjuvant Activity Compared to Trehalose Dibehenate (TDB)

In comparative biological evaluations, UM1024 demonstrated Mincle agonist activity and a resulting Th1/Th17 adjuvant effect that was described as greater than that of trehalose dibehenate (TDB), a known synthetic Mincle receptor ligand and component of the CAF01 adjuvant system [1].

Vaccine Adjuvant Th17 Immunity Mincle Agonist

Dose-Dependent Induction of Antigen-Specific IL-17+ CD4+ T Cells In Vivo

In an in vivo murine model, immunization with a low dose (0.1 µg) of the M72 tuberculosis antigen adjuvanted with UM1024 resulted in a clear, dose-dependent increase in the percentage of antigen-specific IL-17A-producing CD4+ T cells. The response was observed at doses of 2, 10, and 50 nmol of UM1024 [1].

Vaccine Adjuvant Th17 Response In Vivo Efficacy

Optimal Research Applications for UM1024 Based on Verified Performance Data


Development of Th17-Polarizing Subunit Vaccines for Tuberculosis

Based on its >1000-fold increased potency for cytokine induction [1] and demonstrated in vivo induction of antigen-specific IL-17+ CD4+ T cells [2], UM1024 is an ideal candidate adjuvant for formulating next-generation tuberculosis vaccines. Its ability to drive a robust Th17 response, which is critical for protection against Mycobacterium tuberculosis, makes it a superior choice for preclinical vaccine studies aiming to achieve durable cellular immunity.

Co-Delivery Nanoparticle Formulations for Enhanced Adjuvant Presentation

The high and reproducible adsorption efficiency of UM1024 to amine-functionalized silica nanoparticles (87.9% ± 5.7%) [3] supports its use in advanced drug delivery systems. This application scenario is optimal for researchers seeking to co-deliver antigen and adjuvant to the same antigen-presenting cell, a strategy shown to enhance immune responses. UM1024's performance in this system is well-characterized, reducing formulation development risk.

In Vitro Studies of Mincle Receptor Signaling and Th17 Differentiation

UM1024's proven Mincle agonist activity, which is greater than the benchmark compound TDB [4], makes it a high-quality tool for basic immunology research. It is well-suited for in vitro studies using human peripheral blood mononuclear cells (hPBMCs) or murine RAW264.7 cells to investigate the Mincle signaling pathway, downstream cytokine profiles (IL-6, TNFα, IL-1β), and the mechanisms governing Th17 cell differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for UM1024

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.